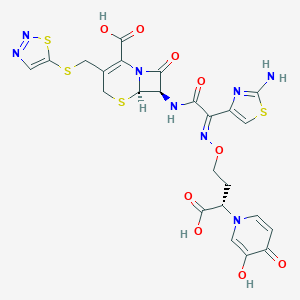
7-Acttcc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acttcc is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a small molecule that has been synthesized through a unique synthesis method and has shown promising results in various scientific research studies.
Mechanism Of Action
The mechanism of action of 7-Acttcc is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. It has been shown to inhibit the activity of certain kinases and transcription factors that are involved in these processes.
Biochemical And Physiological Effects
7-Acttcc has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells and inhibit their growth.
Advantages And Limitations For Lab Experiments
One of the main advantages of 7-Acttcc is its high purity and stability, which makes it an ideal compound for use in lab experiments. It is also relatively easy to synthesize, which makes it readily available for use in research studies. However, one of the limitations of 7-Acttcc is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can fully elucidate its effects.
Future Directions
There are many future directions for the study of 7-Acttcc. One area of research is the further elucidation of its mechanism of action, which could lead to the development of more targeted therapies for inflammatory diseases and cancer. Another area of research is the development of more efficient synthesis methods for 7-Acttcc, which could increase its availability for use in research studies. Additionally, the potential use of 7-Acttcc in combination with other drugs for the treatment of various diseases should be explored.
Conclusion
In conclusion, 7-Acttcc is a synthetic compound that has shown promising results in various scientific research studies. It is synthesized through a unique method and has potential therapeutic applications in the treatment of inflammatory diseases and cancer. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory and anti-cancer effects. While there are limitations to its use in lab experiments, there are many future directions for the study of 7-Acttcc that could lead to the development of more targeted therapies for various diseases.
Synthesis Methods
7-Acttcc is synthesized through a unique method that involves the use of a palladium-catalyzed cross-coupling reaction. The method involves the coupling of two different molecules, which results in the formation of the desired compound. This method has been optimized to produce high yields of 7-Acttcc with high purity.
Scientific Research Applications
7-Acttcc has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
properties
CAS RN |
133162-45-5 |
|---|---|
Product Name |
7-Acttcc |
Molecular Formula |
C24H22N8O9S4 |
Molecular Weight |
694.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(3S)-3-carboxy-3-(3-hydroxy-4-oxopyridin-1-yl)propoxy]iminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C24H22N8O9S4/c25-24-27-11(9-44-24)16(29-41-4-2-12(22(37)38)31-3-1-13(33)14(34)6-31)19(35)28-17-20(36)32-18(23(39)40)10(8-43-21(17)32)7-42-15-5-26-30-45-15/h1,3,5-6,9,12,17,21,34H,2,4,7-8H2,(H2,25,27)(H,28,35)(H,37,38)(H,39,40)/b29-16+/t12-,17+,21+/m0/s1 |
InChI Key |
UFDSWFPMQKYCKL-XNTYYDGPSA-N |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N/OCC[C@@H](C(=O)O)N3C=CC(=O)C(=C3)O)/C4=CSC(=N4)N)C(=O)O)CSC5=CN=NS5 |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOCCC(C(=O)O)N3C=CC(=O)C(=C3)O)C4=CSC(=N4)N)C(=O)O)CSC5=CN=NS5 |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOCCC(C(=O)O)N3C=CC(=O)C(=C3)O)C4=CSC(=N4)N)C(=O)O)CSC5=CN=NS5 |
synonyms |
7-(-2-(2-aminothiazol-4-yl)-2-(3-(3-hydroxy-4-pyridon-1-yl)-3-carboxypropoxyimino)acetamido)-3-(1,2,3-thiadiazol-5-yl)-thiomethyl-3-cephem-4-carboxylic acid 7-(-2-(2-aminothiazol-4-yl)-2-(3-(3-hydroxy-4-pyridon-1-yl)-3-carboxypropoxyimino)acetamido)-3-(1,2,3-thiadiazol-5-yl)-thiomethyl-3-cephem-4-carboxylic acid, 6R-(6alpha,7beta.(Z(R*))) isomer 7-ACTTCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



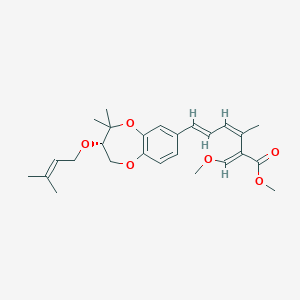
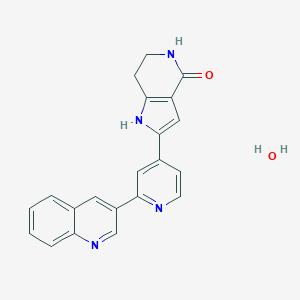
![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)
![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B159469.png)
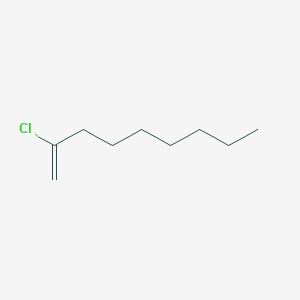
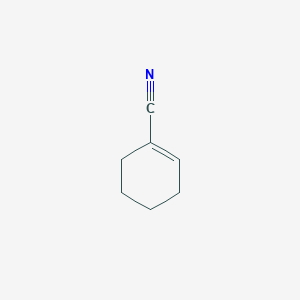
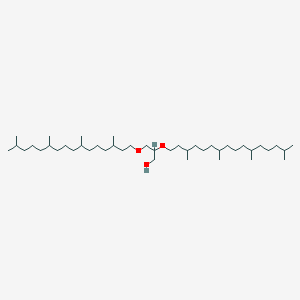
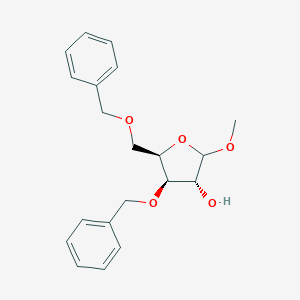
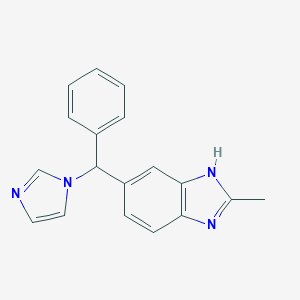
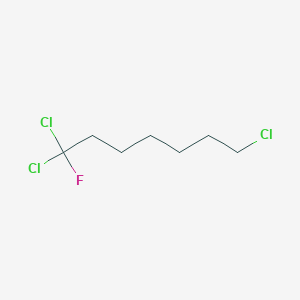
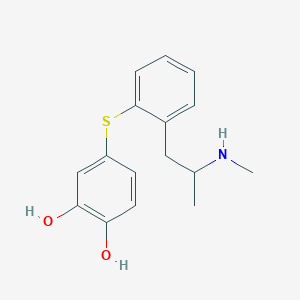
![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B159490.png)
